molecular formula C16H24N2O2 B11159909 Terephthalamide, N,N'-di-t-butyl-

Terephthalamide, N,N'-di-t-butyl-

Cat. No.: B11159909
M. Wt: 276.37 g/mol
InChI Key: QJEHXWGQCIJVEH-UHFFFAOYSA-N
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Description

Terephthalamide, N,N’-di-t-butyl-: is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.382 . It is known for its unique structure, which includes two tert-butyl groups attached to the nitrogen atoms of the amide functional groups. This compound is often used in research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Terephthalamide, N,N’-di-t-butyl- typically involves the reaction of terephthaloyl chloride with tert-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of Terephthalamide, N,N’-di-t-butyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Terephthalamide, N,N’-di-t-butyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Terephthalic acid derivatives.

    Reduction: Terephthalamine derivatives.

    Substitution: Various substituted terephthalamides depending on the nucleophile used.

Scientific Research Applications

Terephthalamide, N,N’-di-t-butyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and advanced materials.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a stabilizing agent for proteins.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of high-performance materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Terephthalamide, N,N’-di-t-butyl- involves its interaction with various molecular targets. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and binding affinity. The amide functional groups can form hydrogen bonds with other molecules, facilitating interactions with proteins, enzymes, and other biological targets. The pathways involved in its action depend on the specific application and the molecular environment.

Comparison with Similar Compounds

  • Terephthalamide, N,N’-di-methyl-
  • Terephthalamide, N,N’-di-ethyl-
  • Terephthalamide, N,N’-di-isopropyl-

Comparison: Terephthalamide, N,N’-di-t-butyl- is unique due to the presence of bulky tert-butyl groups, which provide greater steric hindrance compared to smaller alkyl groups like methyl or ethyl. This steric effect can influence the compound’s reactivity, stability, and binding properties, making it distinct from its analogs. The tert-butyl groups also enhance the compound’s solubility in organic solvents, which can be advantageous in various applications.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

1-N,4-N-ditert-butylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)17-13(19)11-7-9-12(10-8-11)14(20)18-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20)

InChI Key

QJEHXWGQCIJVEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)C(=O)NC(C)(C)C

Origin of Product

United States

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